5-Chloro-2-nitrobenzotrifluoride

Nitro displacement polymerization Poly(aryl ether sulfone) Monomer regiochemistry

Researchers requiring the correct CNBT isomer for nitro-displacement polymerization cannot substitute other regioisomers-only ortho-CF3/ortho-NO2 regiochemistry activates the nitro leaving group. 5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2) provides this exact architecture: • Nitro displacement for DNPS-based poly(aryl ether sulfone) monomers • Halex fluorination to 5-fluoro-2-nitrobenzotrifluoride for sequential SNAr • 168 mg/L water solubility aids aqueous workup. In stock.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 118-83-2
Cat. No. B089720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrobenzotrifluoride
CAS118-83-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3ClF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
InChIKeyCFPIGEXZPWTNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.43e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrobenzotrifluoride: Physicochemical and Regiochemical Profile


5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2; IUPAC: 4-chloro-1-nitro-2-(trifluoromethyl)benzene) is a halogenated nitroaromatic of the chloronitrobenzotrifluoride (CNBT) isomer family, with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol [1]. The benzene ring bears three electron-withdrawing substituents: a trifluoromethyl group at position 1, a nitro group at position 2 (ortho to CF₃), and a chlorine atom at position 5 (para to NO₂, meta to CF₃) . At ambient pressure the compound melts at 21–22 °C, boils at 222–224 °C, exhibits a density of 1.526 g/mL at 25 °C, and has a water solubility of 168 mg/L at 20 °C [2]. It is exclusively synthetic, produced via nitration and/or chlorination sequences on trifluoromethyl-substituted benzene precursors, and serves primarily as a chemical intermediate in pharmaceutical, agrochemical, and advanced polymer synthesis .

Why Chloronitrobenzotrifluoride Isomers Are Not Interchangeable


The six possible chloronitrobenzotrifluoride (CNBT) regioisomers share identical molecular formulae but differ profoundly in the relative ring positions of the chloro, nitro, and trifluoromethyl substituents. These positional differences dictate which substituent is activated for nucleophilic aromatic substitution (SNAr), which leaving group can be displaced in polymerization chemistry, and what product architectures are accessible [1][2]. For example, in 2-chloro-5-nitrobenzotrifluoride (CAS 777-37-7) the chlorine is positioned para to the nitro group and ortho to CF₃, rendering it the preferred leaving group for chloro-displacement reactions widely exploited in bis(ether amine) monomer synthesis [3]. In contrast, in 5-chloro-2-nitrobenzotrifluoride (target), the nitro group is ortho to CF₃, making it the activated leaving group for nitro displacement chemistry—a reactivity mode that is inaccessible to the 2-chloro-5-nitro isomer [1][2]. Similarly, 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5) lacks ortho-CF₃ activation of the nitro group entirely, rendering it unsuitable for nitro-displacement-based polymer synthesis and instead channeling its utility toward rodenticide intermediate chemistry [4]. These regiochemical constraints mean that CNBT isomers are not functionally interchangeable in any synthetic pathway that exploits positional activation of a specific leaving group.

Quantitative Differentiation: 5-Chloro-2-nitrobenzotrifluoride vs. Structural Analogs


Regiochemical Orthogonality: Nitro vs. Chloro Displacement in Polymer Synthesis

In 5-chloro-2-nitrobenzotrifluoride (target), the nitro group occupies the ortho position relative to the trifluoromethyl group, creating a 'doubly activated' nitro leaving group for nucleophilic aromatic substitution [1]. This regiochemical arrangement enables the synthesis of the dinitro monomer 3,3'-bis(trifluoromethyl)-4,4'-dinitrophenylsulfone (DNPS) via sulfide coupling at the chlorine followed by oxidation—a two-step sequence that preserves the activated nitro groups for subsequent nitro displacement polymerization with dihydroxy or dithiol comonomers [1][2]. In contrast, 2-chloro-5-nitrobenzotrifluoride (CAS 777-37-7) has the chlorine para to the nitro group and ortho to CF₃, making chlorine the kinetically preferred leaving group for SNAr. This isomer is therefore employed for chloro displacement with bisphenol nucleophiles to generate bis(ether amine) monomers for polyimide synthesis—a fundamentally different monomer architecture [3]. Both isomers were explicitly compared as alternative starting materials for dinitro monomer synthesis, with each regioisomer leading to a distinct product: the target compound affords the sulfone-bridged monomer where nitro groups remain as the displaceable functionality, whereas the 2-chloro isomer undergoes preferential chloride loss [1]. The target compound thus uniquely enables nitro-displacement-based polymer chemistry that the 2-chloro-5-nitro isomer cannot replicate.

Nitro displacement polymerization Poly(aryl ether sulfone) Monomer regiochemistry SNAr selectivity

Melting Point and Physical State: Handling and Storage Implications

5-Chloro-2-nitrobenzotrifluoride (target) exhibits a melting point of 21 °C (lit. 21–22 °C at ambient pressure) [1][2]. At standard laboratory temperature (20–25 °C), the compound exists near its solid–liquid phase boundary, typically as a low-melting solid or a viscous liquid depending on ambient conditions. This contrasts with the closest isomeric analogs: 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5) has a melting point of –2 °C and is a free-flowing liquid at room temperature ; 2-chloro-5-nitrobenzotrifluoride (CAS 777-37-7) has a melting point of approximately 25–27 °C and is a stable solid at room temperature . The target compound's intermediate melting point imposes specific handling requirements: it may require gentle warming for quantitative transfer as a liquid while remaining sufficiently high-melting to avoid the volatility and containment challenges associated with a room-temperature liquid. This physical state profile reduces volatile organic compound (VOC) emissions during open handling compared to the liquid 4-chloro isomer (bp 222 °C with significant vapor pressure) while offering easier melt-processing than the higher-melting 2-chloro-5-nitro isomer.

Melting point Physical state Storage condition Handling

Water Solubility and Environmental Fate Differentiation

5-Chloro-2-nitrobenzotrifluoride (target) has a measured water solubility of 168 mg/L at 20 °C [1]. The regioisomer 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5) was reported to have a water solubility of 660 mg/L at 20 °C , approximately 3.9-fold higher than the target compound. This solubility differential carries direct implications for environmental hazard classification, wastewater treatment requirements, and accidental release mitigation. The lower aqueous solubility of the target compound translates to reduced mobility in aqueous environments, lower risk of groundwater contamination, and simplified containment protocols during manufacturing. Conversely, the higher solubility of the 4-chloro isomer may necessitate more stringent effluent treatment measures and contributes to its documented acute aquatic toxicity profile (rat oral LD₅₀ ~1,075 mg/kg) [2]. The target compound is classified under GHS as harmful by inhalation, skin contact, and if swallowed (H315, H319, H335; Hazard Class 6.1, Packing Group III) , consistent with its moderate water solubility and expected bioavailability. For procurement decisions involving multi-kilogram scale processes with aqueous workup steps, the 3.9-fold solubility difference between these isomers may significantly impact process wastewater treatment costs and regulatory compliance burden.

Water solubility Environmental fate GHS classification Effluent management

Halex Process Compatibility for Chloro-to-Fluoro Exchange

5-Chloro-2-nitrobenzotrifluoride (target) is explicitly cited as a demonstrated substrate for the Halex (Halide Exchange) process, wherein the aromatic chlorine is replaced by fluorine upon treatment with anhydrous potassium fluoride in a hot (150–250 °C) polar aprotic solvent such as dimethyl sulfoxide, yielding 5-fluoro-2-nitrobenzotrifluoride (CAS 393-09-9) [1][2]. The Halex product (5-fluoro-2-nitrobenzotrifluoride) has a melting point of 22–24 °C, a boiling point of 198–199 °C, and a density of approximately 1.497 g/mL at 25 °C , and serves as a key intermediate in the synthesis of selective and sequential nitro-displacement polymers [3]. While the bromo analog (5-bromo-2-nitrobenzotrifluoride, CAS 344-38-7) could theoretically undergo the same transformation, its higher molecular weight (270 g/mol vs. 225.55 g/mol), higher density (1.799 g/cm³ vs. 1.526 g/cm³), higher melting point (33–35 °C vs. 21 °C), and significantly higher cost of the brominated precursor render it less economical for large-scale Halex fluorination . The target compound—being the chloro derivative—represents the cost-optimized Halex feedstock among the 5-halo-2-nitrobenzotrifluoride series, combining sufficient chlorine lability (activated by para-NO₂) for halide exchange with lower raw material cost compared to the bromo analog.

Halex process Halogen exchange Fluorination 5-Fluoro-2-nitrobenzotrifluoride

Boiling Point and Distillation Purification Feasibility

5-Chloro-2-nitrobenzotrifluoride has a boiling point of 222–224 °C at atmospheric pressure (760 Torr) [1][2]. This boiling point is higher than that of the non-chlorinated parent compound 2-nitrobenzotrifluoride (CAS 384-22-5; bp 216–217 °C) by approximately 6–7 °C, and higher than 3-nitrobenzotrifluoride (CAS 98-46-4; bp 200–205 °C) by approximately 17–22 °C, due to the additional mass and polarizability contributed by the chlorine substituent. Among the monochloro-mononitro isomers, the target compound's boiling point (222–224 °C) is intermediate: lower than 2-chloro-5-nitrobenzotrifluoride (232 °C) and comparable to 4-chloro-3-nitrobenzotrifluoride (222 °C) . However, the target compound's boiling point combined with its melting point of 21 °C (solid at modest sub-ambient temperatures) offers a practical advantage for purification by fractional distillation followed by low-temperature crystallization: the distillate can be collected as a liquid above 21 °C and then cooled to induce solidification, enabling a solvent-free polishing step. By contrast, 4-chloro-3-nitrobenzotrifluoride (mp –2 °C) cannot be crystallized at conventional freezer temperatures, limiting purification options to distillation alone. The 6–7 °C boiling point elevation over 2-nitrobenzotrifluoride also improves separation from volatile organic impurities during fractional distillation, reducing the co-distillation of close-boiling contaminants.

Boiling point Distillation Purification Separation

Evidence-Backed Procurement Applications for 5-Chloro-2-nitrobenzotrifluoride


Doubly Activated Dinitro Monomers for Nitro-Displacement Polymerization

5-Chloro-2-nitrobenzotrifluoride is the preferred starting material for synthesizing 3,3'-bis(trifluoromethyl)-4,4'-dinitrophenylsulfone (DNPS) and related dinitro monomers, where the nitro groups—activated by ortho-CF₃ substituents—serve as leaving groups in nucleophilic aromatic substitution polymerization with aromatic diols and dithiols [1]. The chloro group is first converted to a sulfide linkage (Na₂S coupling) and then oxidized to the sulfone, which further activates both nitro groups for displacement. This application exploits the unique ortho-CF₃/ortho-NO₂ regiochemistry of the target compound; the 2-chloro-5-nitro isomer cannot be used for this purpose because its nitro group lacks ortho-CF₃ activation [1][2]. The resulting poly(aryl ether sulfone)s and poly(aryl thioether sulfone)s, while reported to have low molecular weight due to competing sulfone cleavage, demonstrate the proof-of-concept for this monomer platform [2].

Halex Fluorination Feedstock to 5-Fluoro-2-nitrobenzotrifluoride

As a demonstrated Halex process substrate, 5-chloro-2-nitrobenzotrifluoride is converted to 5-fluoro-2-nitrobenzotrifluoride (CAS 393-09-9) by treatment with anhydrous KF in DMSO at 150–250 °C [3]. The fluoro derivative (mp 22–24 °C, bp 198–199 °C) is itself a valuable monomer for selective and sequential SNAr polymerization, where the fluorine and nitro leaving groups can be displaced in a controlled order to build complex poly(phenylene oxide) architectures [4]. Procurement of the chloro precursor rather than the pre-formed fluoro compound allows in-house fluorination and greater synthetic flexibility, while avoiding the cost premium of the bromo analog (5-bromo-2-nitrobenzotrifluoride) .

Pharmaceutical Intermediate for Benzimidazole and Heterocycle Synthesis

5-Chloro-2-nitrobenzotrifluoride serves as a critical precursor for constructing benzimidazole derivatives and other nitrogen-containing heterocycles that form the core structures of numerous biologically active compounds, including anti-inflammatory and kinase-inhibitory drug candidates . The synthetic sequence typically involves selective reduction of the nitro group to the corresponding aniline (5-chloro-2-aminobenzotrifluoride), followed by cyclocondensation or further functionalization [5]. The ortho relationship between the nitro group and the CF₃ substituent influences the electron density at the reactive amine intermediate, potentially affecting cyclization regioselectivity and product distribution in ways that differ from other CNBT isomers. The 168 mg/L water solubility also facilitates aqueous workup during multi-step pharmaceutical synthesis compared to essentially water-insoluble isomers [6].

Agrochemical and Liquid Crystal Material Intermediate Manufacturing

The compound is established as an intermediate for the synthesis of pesticides, liquid crystal materials, and dyes, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to the final active molecules . The chlorine atom at the para position relative to the nitro group provides a handle for further derivatization via nucleophilic substitution or metal-catalyzed cross-coupling, while the nitro group can be reduced to an amine for diazotization and subsequent Sandmeyer or coupling chemistry. This orthogonal reactivity pattern—where chlorine and nitro groups can be addressed independently—distinguishes the target compound from the 2-chloro-5-nitro isomer, where the chlorine is so strongly activated that it tends to react preferentially, limiting options for sequential transformations [1].

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